4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3’-Ethoxy-[1,1’-biphenyl]-4-YL)-1H-pyrazol-3-OL is a complex organic compound that features a biphenyl group substituted with an ethoxy group and a pyrazol-3-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3’-Ethoxy-[1,1’-biphenyl]-4-YL)-1H-pyrazol-3-OL typically involves multiple steps, including the formation of the biphenyl core, introduction of the ethoxy group, and subsequent construction of the pyrazol-3-ol ring. Common synthetic routes may include:
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the aromatic ring with electrophiles, facilitated by catalysts such as aluminum chloride.
Condensation Reactions: These reactions are used to form the pyrazol-3-ol ring by condensing appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3’-Ethoxy-[1,1’-biphenyl]-4-YL)-1H-pyrazol-3-OL can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride, iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(3’-Ethoxy-[1,1’-biphenyl]-4-YL)-1H-pyrazol-3-OL has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(3’-Ethoxy-[1,1’-biphenyl]-4-YL)-1H-pyrazol-3-OL involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Ethoxy-2,3-difluoro-4’-propylbiphenyl
- 4’-Ethoxy-2’,3’-difluoro-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl
Uniqueness
4-(3’-Ethoxy-[1,1’-biphenyl]-4-YL)-1H-pyrazol-3-OL is unique due to its specific substitution pattern and the presence of the pyrazol-3-ol moiety, which imparts distinct chemical and biological properties compared to other biphenyl derivatives.
Eigenschaften
Molekularformel |
C17H16N2O2 |
---|---|
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
4-[4-(3-ethoxyphenyl)phenyl]-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C17H16N2O2/c1-2-21-15-5-3-4-14(10-15)12-6-8-13(9-7-12)16-11-18-19-17(16)20/h3-11H,2H2,1H3,(H2,18,19,20) |
InChI-Schlüssel |
BJIORFWOGURSKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1)C2=CC=C(C=C2)C3=CNNC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.